molecular formula C6H6N2O3 B170364 2-Methyl-3-nitropyridin-4-ol CAS No. 18614-66-9

2-Methyl-3-nitropyridin-4-ol

Cat. No.: B170364
CAS No.: 18614-66-9
M. Wt: 154.12 g/mol
InChI Key: SJIBWWCVKBIGAJ-UHFFFAOYSA-N
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Description

2-Methyl-3-nitropyridin-4-ol is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a methyl group at the second position, a nitro group at the third position, and a hydroxyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitropyridin-4-ol typically involves the nitration of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the third position. The hydroxyl group at the fourth position can be introduced through subsequent hydrolysis reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of potentially hazardous intermediates and allows for better control over reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Acyl chlorides or carboxylic acids in the presence of a base like pyridine.

Major Products:

Scientific Research Applications

2-Methyl-3-nitropyridin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitropyridin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-nitropyridin-4-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a nitro and a hydroxyl group on the pyridine ring allows for diverse chemical transformations and applications .

Properties

IUPAC Name

2-methyl-3-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-6(8(10)11)5(9)2-3-7-4/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIBWWCVKBIGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596342
Record name 2-Methyl-3-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18614-66-9
Record name 2-Methyl-3-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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